An In-depth Technical Guide to 4-(3-Chloro-5-nitropyridin-2-yl)morpholine
An In-depth Technical Guide to 4-(3-Chloro-5-nitropyridin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
4-(3-Chloro-5-nitropyridin-2-yl)morpholine is a substituted pyridinyl-morpholine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a highly electrophilic pyridine ring, functionalized with both a chloro and a nitro group, makes it a versatile intermediate for the synthesis of more complex molecules. The morpholine moiety is a common scaffold in drug development, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and analytical characterization of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for 4-(3-Chloro-5-nitropyridin-2-yl)morpholine is not widely available in the public domain, a combination of predicted data and empirical knowledge of similar structures allows for a reliable estimation of its key characteristics.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₁₀ClN₃O₃ | |
| Molecular Weight | 243.65 g/mol | |
| Boiling Point | 405.9±45.0 °C | Prediction based on computational models.[1] |
| Density | 1.435±0.06 g/cm³ | Prediction based on computational models.[1] |
| pKa | -0.76±0.10 | This predicted low pKa suggests the pyridine nitrogen is weakly basic due to the strong electron-withdrawing effects of the nitro and chloro substituents.[1] |
| LogP | 1.5 (Estimated) | Estimated based on the lipophilicity of the morpholine and substituted pyridine fragments. |
| Appearance | Likely a yellow crystalline solid | Based on the chromophoric nitro-aromatic system and common observations for similar compounds. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from the hydrophobic nature of the substituted pyridine and the presence of the morpholine ring. |
Synthesis and Characterization
The synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, facilitates the displacement of a halide by a nucleophile. In this case, morpholine acts as the nucleophile. The starting material, 2,3-dichloro-5-nitropyridine, is a key intermediate in various chemical syntheses.[2]
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-(3-Chloro-5-nitropyridin-2-yl)morpholine.
Detailed Synthesis Protocol
This protocol describes a robust method for the laboratory-scale synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine.
Materials:
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2,3-Dichloro-5-nitropyridine
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Morpholine
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Anhydrous Potassium Carbonate (K₂CO₃)
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Acetonitrile (anhydrous)
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Ethanol
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Deionized Water
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating mantle
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Buchner funnel and filter flask
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Standard laboratory glassware
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-5-nitropyridine (1.0 eq).
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Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add morpholine (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq). The potassium carbonate acts as a base to neutralize the HCl generated during the reaction.
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Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts.
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Isolation of Crude Product: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 4-(3-Chloro-5-nitropyridin-2-yl)morpholine as a solid.
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Drying: Dry the purified product under vacuum.
Causality Behind Experimental Choices:
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Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
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Base: Potassium carbonate is a mild inorganic base, strong enough to scavenge the generated acid without promoting significant side reactions.
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Stoichiometry: A slight excess of morpholine is used to ensure complete consumption of the limiting reagent, 2,3-dichloro-5-nitropyridine.
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Purification: Recrystallization is an effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.
Spectroscopic Characterization
The identity and purity of the synthesized 4-(3-Chloro-5-nitropyridin-2-yl)morpholine should be confirmed by a combination of spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the morpholine moiety.
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Pyridine Protons: Two doublets in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The coupling constant will be characteristic of a meta-relationship.
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Morpholine Protons: Two multiplets or broad singlets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the -CH₂-N- and -CH₂-O- protons of the morpholine ring. The integration of these signals should be in a 1:1 ratio.
-
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals for the molecule. The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon bearing the nitro group being significantly downfield. The two distinct carbons of the morpholine ring will appear in the aliphatic region (δ 45-70 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present.
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N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
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C-N Stretching: Aromatic and aliphatic C-N stretching vibrations.
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C-O-C Stretching: A characteristic strong band for the ether linkage in the morpholine ring, typically around 1115 cm⁻¹.
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Aromatic C-H Stretching: Vibrations above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Vibrations below 3000 cm⁻¹.
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (243.65 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Safety and Handling
As a nitro-aromatic and chlorinated compound, 4-(3-Chloro-5-nitropyridin-2-yl)morpholine should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(3-Chloro-5-nitropyridin-2-yl)morpholine is a valuable building block in synthetic and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a straightforward and scalable process. The physicochemical and spectroscopic data provided in this guide offer a foundational understanding for researchers working with this compound, enabling its effective use in the development of novel chemical entities.
References
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
The Crucial Role of 2,3-Dichloro-5-nitropyridine in Modern Chemical Synthesis. LinkedIn. [Link]
-
Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. ijabpt. [Link]
-
4-(3-Chloro-5-nitropyridin-2-yl)morpholine 50mg. Dana Bioscience. [Link]
-
NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. University of Science and Technology of China. [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
- Preparation method of high-yield 2-chloro-5-nitropyridine.
-
4-Chloro-5-nitropyridin-2-ol | CAS#:850663-54-6. Chemsrc. [Link]
-
4-(5-chloro-2-nitrophenyl)morpholine. PubChem. [Link]
-
Morpholine, 4-(4-chloro-2-nitrophenyl)-. NIST WebBook. [Link]
-
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]
-
4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine. PubChem. [Link]
-
Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. [Link]
-
Morpholine. NIST WebBook. [Link]
-
Morpholine. NIST WebBook. [Link]
-
Morpholine hydrochloride. NIST WebBook. [Link]
-
Morpholine, 4-methyl-. NIST WebBook. [Link]
-
GNPS Library Spectrum CCMSLIB00005767597. University of California, San Diego. [Link]
-
IS NIR Spectra. Pragolab. [Link]
-
Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs. ADMET and DMPK. [Link]
-
Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs. ADMET and DMPK. [Link]
